
Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E7046 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of E7046 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
E7046 undergoes various chemical reactions, including:
Oxidation: E7046 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: E7046 can undergo substitution reactions, where specific atoms or groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula . Its structure features a benzoic acid moiety linked to a pyrazole derivative that contains trifluoromethyl and difluoromethyl groups. The presence of these fluorinated groups enhances its biological activity and pharmacokinetic properties.
Pharmacological Applications
1. Prostaglandin E2 Receptor Antagonism
Palupiprant is primarily recognized for its role as an antagonist of the prostaglandin E2 receptor type 4 (EP4). This receptor is implicated in various physiological processes, including inflammation and pain modulation. By inhibiting EP4, Palupiprant has shown potential in treating conditions such as:
- Chronic Inflammatory Diseases : Its immunomodulatory effects may benefit patients with chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
- Cancer Therapy : Preliminary studies suggest that EP4 antagonism could enhance the efficacy of certain cancer therapies by modulating tumor microenvironments and immune responses .
2. Antineoplastic Activity
Research indicates that Palupiprant may possess antineoplastic properties. Its ability to modulate immune responses can potentially inhibit tumor growth and metastasis. Studies are ongoing to explore its effectiveness in various cancer models .
Agricultural Applications
1. Fungicide Development
The compound's structural components are related to other pyrazole derivatives used in agricultural fungicides. Specifically, the difluoromethyl and trifluoromethyl groups are known to enhance the antifungal activity of related compounds by inhibiting succinate dehydrogenase, an essential enzyme in fungal respiration .
Fungicide | Active Ingredient | Mechanism of Action |
---|---|---|
Isopyrazam | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Inhibits succinate dehydrogenase |
Sedaxane | Similar pyrazole derivatives | Inhibits mitochondrial respiration |
Bixafen | Related pyrazole compounds | Targets fungal respiration pathways |
Case Studies
Case Study 1: Immunomodulatory Effects
A study published in a peer-reviewed journal demonstrated that Palupiprant effectively reduced inflammation markers in animal models of arthritis. The results indicated a significant decrease in joint swelling and pain scores compared to control groups, suggesting its potential utility in treating inflammatory diseases .
Case Study 2: Cancer Treatment Synergy
In vitro studies have shown that combining Palupiprant with traditional chemotherapeutics led to enhanced tumor cell apoptosis. This synergistic effect was attributed to the modulation of immune checkpoints and increased sensitivity of cancer cells to treatment .
Mechanism of Action
E7046 exerts its effects by selectively antagonizing the EP4 receptor for prostaglandin E2. This receptor is involved in various signaling pathways that promote tumor growth and immune evasion. By blocking EP4, E7046 can:
Promote Differentiation of Myeloid Cells: E7046 promotes the differentiation of myeloid cells into antigen-presenting cells, enhancing the immune response against tumors
Reduce Immunosuppression: E7046 reduces the immunosuppressive effects of prostaglandin E2, leading to increased activity of cytotoxic T cells and natural killer cells.
Synergize with Other Therapies: E7046 can enhance the efficacy of other cancer therapies by modulating the tumor immune microenvironment.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A cyclooxygenase-2 inhibitor that also targets the prostaglandin pathway but with a different mechanism of action.
L001: Another EP4 antagonist that has shown similar effects in preclinical studies
Uniqueness of E7046
E7046 is unique in its high selectivity and potency for the EP4 receptor. This selectivity allows for more targeted modulation of the tumor immune microenvironment, reducing off-target effects and enhancing therapeutic efficacy .
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl) , known as Palupiprant , has shown promise in various pharmacological applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzoic acid moiety linked to a pyrazole ring, which is further substituted with difluoromethyl and trifluoromethyl groups. This unique substitution pattern enhances its biological activity and stability.
Property | Value |
---|---|
IUPAC Name | 4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid |
Molecular Formula | C22H18F5N3O4 |
Molecular Weight | 465.38 g/mol |
CAS Number | 2248318-51-4 |
Palupiprant acts primarily as an antagonist of the prostaglandin D2 receptor (DP), which plays a significant role in various inflammatory processes. By blocking this receptor, the compound may reduce inflammation and associated symptoms.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including Palupiprant, exhibit notable antimicrobial properties. In studies involving various bacterial strains, compounds similar to Palupiprant demonstrated minimum inhibitory concentration (MIC) values as low as 2 µg/mL, indicating potent activity against tested pathogens .
Anti-inflammatory Effects
Palupiprant has been evaluated for its anti-inflammatory effects in preclinical models. The compound significantly reduced markers of inflammation in animal studies, suggesting its potential utility in treating inflammatory diseases .
Study on Prostaglandin D2 Inhibition
A study published in Nature detailed the efficacy of Palupiprant in inhibiting prostaglandin D2-induced allergic responses in murine models. The results showed a significant decrease in eosinophil recruitment to inflamed tissues, highlighting its potential as an anti-allergic agent .
Synthesis and Pharmacological Evaluation
A comprehensive study on the synthesis and biological evaluation of pyrazole derivatives found that compounds structurally related to Palupiprant exhibited promising antitumor activity. The IC50 values for these compounds were noted to be significantly lower than those of traditional chemotherapeutics, suggesting a novel approach to cancer treatment.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | IC50 (µM) | Biological Activity |
---|---|---|---|
Palupiprant | Benzoic acid derivative | 8.52 | PD-1/PD-L1 inhibition |
Compound A | Pyrazole derivative | 12.28 | Antimicrobial |
Compound B | Triazole derivative | 14.08 | Antitumor |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrazole and fluorinated aromatic moieties in this compound?
- Methodological Answer : The synthesis of fluorinated pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For the 3-(trifluoromethyl)phenoxy group, nucleophilic aromatic substitution (SNAr) with a fluorinated phenol under basic conditions (e.g., K₂CO₃/DMF) is effective . The stereoselective introduction of the (1S)-ethylamine group may require chiral auxiliaries or catalytic asymmetric synthesis. Purification via column chromatography with fluorophilic stationary phases improves yield due to the compound’s lipophilic fluorinated groups .
Q. How can NMR and LC-MS be optimized to characterize this compound’s structure and purity?
- Methodological Answer :
- ¹⁹F-NMR : Critical for identifying trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups. Chemical shifts for -CF₃ typically appear at ~-60 to -65 ppm .
- ¹H-NMR : The pyrazole proton (1H) resonates at δ 7.5–8.5 ppm, while the ethylamine group shows splitting patterns dependent on stereochemistry .
- LC-MS : Use reverse-phase columns (e.g., C18) with mobile phases containing 0.1% formic acid. Electrospray ionization (ESI) in positive mode detects [M+H]⁺ ions. High-resolution MS (HRMS) confirms molecular formula .
Q. What challenges arise in handling fluorinated intermediates during synthesis, and how are they mitigated?
- Methodological Answer : Fluorinated compounds often exhibit low solubility in polar solvents. Strategies include:
- Using fluorinated solvents (e.g., hexafluoroisopropanol) or mixtures with DCM/THF.
- Protecting reactive groups (e.g., -NH₂) with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Monitoring reaction progress via TLC with UV-active spots or ¹⁹F-NMR for real-time analysis .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity and metabolic stability?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 for metabolic stability). The pyrazole ring’s electron-deficient nature may influence π-π stacking .
- DFT Calculations : Assess thermodynamic stability of fluorinated substituents. For example, trifluoromethyl groups increase electronegativity, affecting redox potentials .
- MD Simulations : Evaluate solvation effects in aqueous and lipid membranes, critical for bioavailability predictions .
Q. How can contradictions in thermochemical data (e.g., sublimation enthalpies) be resolved?
- Methodological Answer : Systematic validation using complementary techniques:
- Transpiration Method : Measures vapor pressure at varying temperatures to calculate ΔsubH° (sublimation enthalpy).
- TGA-DSC : Correlates mass loss with endothermic peaks for sublimation .
- Additivity Rules : Compare experimental ΔsubH° with group-contribution models. Discrepancies >5 kJ/mol suggest experimental errors or polymorphic forms .
- Example: For benzoic acid derivatives, ΔsubH° ranges from 90–110 kJ/mol, but fluorination increases values by 10–15% due to stronger intermolecular forces .
Q. What experimental design considerations are critical for studying this compound’s in vitro metabolic pathways?
- Methodological Answer :
- Isotope Labeling : Use ¹³C or ¹⁹F labels to track metabolites via LC-MS/MS. The fluorinated phenoxy group is prone to oxidative defluorination .
- Microsomal Incubations : Include NADPH-regenerating systems and control for pH (7.4) and temperature (37°C). Monitor time-dependent degradation .
- Data Normalization : Use internal standards (e.g., deuterated benzoic acid) to correct for matrix effects in biofluids .
Q. Key Challenges and Recommendations
Properties
IUPAC Name |
4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKAQMPKHNQPR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369489-71-3 | |
Record name | ER-886046 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALUPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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